4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine, commonly referred to in scientific literature, is a compound that belongs to the class of substituted phenethylamines and is structurally related to various psychoactive substances. It is notable for its potential applications in pharmacology and neuroscience, particularly in the study of neurotransmitter systems.
The compound can be synthesized through various chemical processes, as described in patents and scientific studies. The synthesis typically involves the reaction of precursor compounds that contain a pyrrolidine ring, which is essential for its biological activity.
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is classified as a psychoactive substance and may be grouped with synthetic cathinones. These substances are known for their stimulant effects and interactions with neurotransmitter systems, particularly dopamine and norepinephrine.
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine can be approached through several methods:
For instance, one effective synthesis route involves the use of 2-pyrrolidinone as a starting material, which undergoes alkylation with 4-methylpentan-1-amine under specific conditions (temperature, pressure, and solvent choice) to yield the target compound. The reaction conditions must be optimized to ensure high purity and yield of the final product.
The molecular structure of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine features a pentanamine backbone with a methyl group at the 4-position and a pyrrolidine ring at the 2-position. The structural formula can be represented as:
Key structural data includes:
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine participates in various chemical reactions typical for amines:
The reactivity profiles are influenced by the steric and electronic properties imparted by the methyl group and pyrrolidine ring, which can affect its interaction with electrophiles.
The mechanism of action for 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine primarily involves its interaction with neurotransmitter transporters:
Studies indicate that compounds in this class exhibit varying affinities for dopamine and norepinephrine transporters, which may correlate with their psychoactive effects.
The chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) or MS (Mass Spectrometry) could provide further insights into its physical state and purity.
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine has potential applications in:
Dopamine, serotonin, and norepinephrine are fundamental monoamine neurotransmitters governing neurotransmission in the mammalian central nervous system. Their synaptic concentrations are dynamically regulated by sodium-dependent reuptake transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Dysregulation of these transporters is implicated in multiple neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), chronic fatigue, and substance use disorders. Inhibition of DAT and NET increases extracellular concentrations of dopamine and norepinephrine in key neural pathways, enhancing dopaminergic signaling in the mesolimbic pathway (associated with reward and motivation) and noradrenergic signaling in the prefrontal cortex (critical for executive function and arousal) [2] [3] [5].
The therapeutic rationale for targeting DAT and NET arises from the clinical success of reuptake inhibitors. For example, atomoxetine (a selective NET inhibitor) is approved for ADHD, while bupropion (a DAT/NET inhibitor) is used for depression and smoking cessation. Selective DAT/NET inhibitors offer advantages over serotonergic agents by minimizing side effects like emotional blunting or sexual dysfunction associated with SERT modulation. This specificity aligns with efforts to develop treatments for cocaine use disorder, where compounds that normalize dopamine deficits without reinforcing abuse potential are sought [2] [5] [6].
Table 1: Neuropsychiatric Disorders Associated with DAT/NET Dysregulation
Disorder | Primary Monoamine Dysregulation | Clinical Relevance of DAT/NET Inhibition |
---|---|---|
Attention Deficit Hyperactivity Disorder | Reduced prefrontal cortex dopamine/norepinephrine | Improves focus and impulse control (e.g., atomoxetine) |
Major Depressive Disorder | Limbic and cortical dopamine/norepinephrine deficits | Augments mood and motivation (e.g., bupropion) |
Cocaine Use Disorder | DAT-mediated dopamine surge and depletion | Normalizes reward pathway dysregulation |
Obesity | Hypothalamic dopamine/norepinephrine imbalance | Suppresses appetite and enhances satiety signaling |
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine belongs to the synthetic cathinone class, characterized by a β-aminoketone scaffold. Its structure comprises a hydrophobic pentanamine chain with a para-methylphenyl group and a pyrrolidine ring appended to the amine nitrogen. This architecture positions it as an analogue of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), a potent DAT/NET inhibitor investigated for conditions like chronic fatigue and obesity [2] [6].
Key structural distinctions define pharmacological profiles:
Table 2: Structural Comparison of DAT/NET-Targeting Cathinones
Compound | Core Structure | Key Modifications | DAT/NET Selectivity Profile |
---|---|---|---|
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine | Primary amine linker | Para-methylphenyl; pyrrolidine | Predicted high DAT/NET, low SERT |
Pyrovalerone | β-Ketone linker | Para-methylphenyl; pyrrolidine | IC₅₀ DAT = 7.2 nM; NET = 12.6 nM |
Naphyrone | β-Ketone linker | 1-Naphthyl; pyrrolidine | IC₅₀ DAT = 0.28 nM; NET = 0.92 nM |
Bupropion | Secondary amine linker | Chlorophenyl; tert-butyl group | IC₅₀ DAT = 520 nM; NET = 11,000 nM |
The pyrrolidine ring is a critical pharmacophore in DAT/NET inhibitors, conferring distinct advantages over smaller (e.g., dimethylamino) or larger (e.g., piperidine) nitrogen substituents:
Structure-activity relationship (SAR) studies underscore the sensitivity of DAT/NET inhibition to pyrrolidine modifications:
Table 3: Impact of Nitrogen Substituents on DAT/NET Inhibition
Nitrogen Substituent | Representative Compound | Relative DAT Affinity | Relative NET Affinity | Key Biopharmaceutical Property |
---|---|---|---|---|
Pyrrolidine | Pyrovalerone | ++++ | ++++ | High BBB penetration; MAO stability |
Dimethylamino | Methcathinone | ++ | + | Moderate BBB penetration; MAO labile |
Piperidine | MDPV analog | + | ++ | Reduced DAT binding; slower kinetics |
N-Methylpyrrolidinium | Quaternary salt | - | - | Poor membrane permeability |
Enantioselectivity Considerations: The chiral center at the 2-position of 4-methyl-2-(pyrrolidin-1-yl)pentan-1-amine necessitates evaluation of stereoisomers. Resolved enantiomers of pyrovalerone exhibit stark differences: the (S)-enantiomer showed 10-fold greater DAT occupancy than the (R)-form in rodent studies. This arises from complementary hydrophobic interactions within the transporter’s S1 binding pocket—a feature likely conserved in 4-methyl-2-(pyrrolidin-1-yl)pentan-1-amine due to structural homology [2] [6] [8].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2